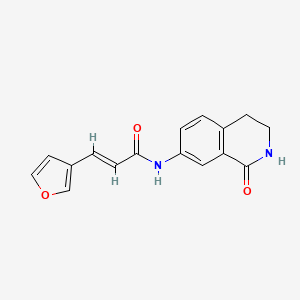
N-(2,5-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide, commonly known as DMDBF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMDBF is a member of the benzofuran family of compounds and has a unique chemical structure that makes it an attractive molecule for drug discovery and development.
Applications De Recherche Scientifique
Comprehensive Analysis of Benzofuran Derivative Applications
The compound N-(2,5-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide, also known as N-(2,5-dimethoxyphenyl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide, is a benzofuran derivative. While specific applications for this compound are not readily available, we can infer potential applications based on the general activities of benzofuran derivatives. Here’s a detailed analysis focusing on six unique applications:
Anticancer Activity: Benzofuran derivatives have shown promise as anticancer agents . They interact with various cellular targets and can induce apoptosis in cancer cells. The structural diversity of benzofurans allows for the design of molecules that can target specific cancer cell lines, potentially leading to personalized cancer therapies .
Antibacterial and Antifungal Properties: These compounds exhibit significant antibacterial and antifungal activities. Their mechanism of action often involves disrupting the cell wall synthesis of the pathogens or inhibiting critical enzymes required for their survival .
Anti-inflammatory and Analgesic Effects: Benzofuran derivatives can serve as anti-inflammatory and analgesic drugs. They may inhibit the production of pro-inflammatory cytokines or block the pain signals at the neuronal level, providing relief from chronic inflammatory conditions and pain .
Antioxidant Properties: The presence of the benzofuran moiety in a compound can confer antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antiviral Activity: Some benzofuran derivatives have been identified with antiviral activities. They can inhibit viral entry into host cells or interfere with viral replication, making them potential candidates for antiviral drug development .
Drug Discovery and Medicinal Chemistry: Benzofuran derivatives are valuable in drug discovery and medicinal chemistry due to their diverse pharmacological activities. They serve as key scaffolds for developing new drugs with improved efficacy and reduced side effects .
Material Sciences: In material sciences , benzofuran derivatives can be used to develop novel materials with specific optical or electronic properties, useful in creating sensors, organic semiconductors, and other advanced materials .
Agrochemical Industry: Lastly, in the agrochemical industry , these compounds can be utilized to develop new pesticides or herbicides, offering an alternative to traditional chemicals with potentially lower environmental impact .
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-16-7-6-8-17(13-16)14-23(29)28-24-19-9-4-5-10-21(19)33-25(24)26(30)27-20-15-18(31-2)11-12-22(20)32-3/h4-13,15H,14H2,1-3H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWJENUTEGWCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)
![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2778164.png)
![(2-Methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2778166.png)
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778168.png)
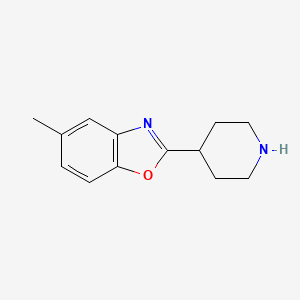
![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)
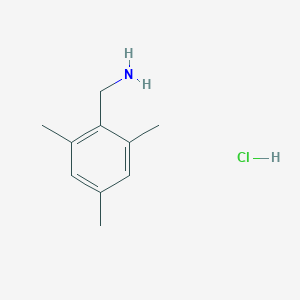
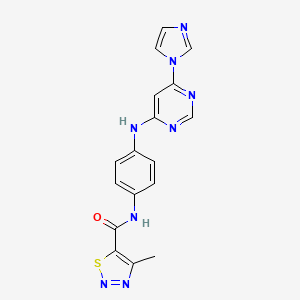
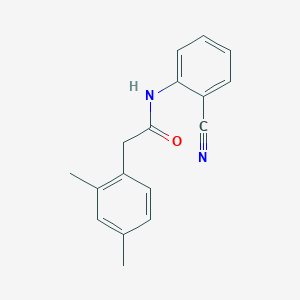
![N-(3,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778180.png)
